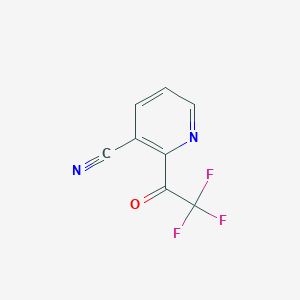

2-(2,2,2-Trifluoroacetyl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1060802-66-5 |

|---|---|

Molecular Formula |

C8H3F3N2O |

Molecular Weight |

200.12 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-5(4-12)2-1-3-13-6/h1-3H |

InChI Key |

DMFYTBVBQULMNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)C(F)(F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,2,2 Trifluoroacetyl Nicotinonitrile and Its Precursors

Condensation Reactions in Nicotinonitrile Synthesis

Condensation reactions are a cornerstone in the synthesis of pyridine (B92270) rings, offering a versatile means to construct the heterocyclic core from simpler acyclic precursors. acsgcipr.org These methods often involve the reaction of carbonyl compounds with a nitrogen source, such as ammonia (B1221849) or its derivatives, to form the pyridine skeleton through a series of addition and elimination steps. acsgcipr.orgbaranlab.org For the synthesis of specifically substituted nicotinonitriles, multi-component reactions are frequently employed, allowing for the efficient assembly of complex molecules in a single step. acsgcipr.orgekb.eg

The construction of the nicotinonitrile ring can be achieved through a base-mediated cyclocondensation reaction. This approach involves reacting a β-dicarbonyl compound, or a derivative thereof, with an active methylene (B1212753) compound like cyanothioacetamide in the presence of a base. The base facilitates the deprotonation and subsequent cyclization, leading to the formation of a substituted pyridine ring.

In a relevant synthetic approach, trifluoroacetylacetoacetic ester undergoes condensation and amidation with cyanoacetamide. google.com The reaction is typically conducted in a solvent such as ethanol (B145695) or isopropanol, with an organic base like triethylamine (B128534) serving as the catalyst. google.com This method is advantageous as the use of triethylamine helps maintain the desired alkaline conditions without being overly harsh, which could degrade the reactants or products. google.com A similar strategy involves the reaction of α-arylidene-cyanothioacetamide with substituted acetophenones and ammonium (B1175870) acetate (B1210297) in boiling ethanol to produce 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. ekb.eg These thioxo-pyridines are key intermediates that can be further modified to obtain the desired nicotinonitrile derivatives.

Table 1: Conditions for Base-Mediated Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

|---|---|---|---|---|

| Trifluoroacetylacetoacetic ester | Cyanoacetamide | Triethylamine | Ethanol / Isopropanol | Trifluoromethyl-substituted nicotinonitrile precursor |

| α-Arylidene-cyanothioacetamide | Substituted Acetophenone | Ammonium Acetate | Ethanol | Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

This table presents examples of base-mediated condensation reactions for synthesizing pyridine-3-carbonitrile (B1148548) precursors.

Regioselectivity is a critical aspect of synthesizing highly substituted pyridines. The use of enones derived from the trifluoroacetylation of vinyl ethers, which are structurally related to methyl enacetals, provides a powerful tool for controlling the placement of substituents on the pyridine ring. youtube.com These trifluoroacetylated enones serve as key electrophilic 1,3-dicarbonyl synthons.

In one example of this strategy, the enone is first treated with a methylated nitrile, followed by cyclization with hydrogen chloride. youtube.com Alternatively, the enone can be condensed with an enamine. Subsequent cyclization with ammonium acetate yields the desired trifluoromethyl-substituted pyridine. youtube.com This method is particularly valuable for producing intermediates used in the agrochemical industry. youtube.com The enamine in this context acts as a synthetic equivalent of a malonic dialdehyde, which can be difficult to handle due to its high reactivity. youtube.com This approach allows for the controlled and regioselective construction of the pyridine ring, ensuring the trifluoroacetyl group and other substituents are in the desired positions.

Approaches to Introducing the Trifluoroacetyl Moiety

An alternative strategy to building the ring with the group already in place is to introduce the trifluoroacetyl group onto a pre-formed nicotinonitrile or pyridine derivative. This can be accomplished through various trifluoroacetylation methods, including the use of organometallic intermediates or powerful acylating agents like trifluoroacetic anhydride (B1165640).

The trifluoroacylation of organometallic compounds is a well-established method for forming carbon-carbon bonds. This approach typically involves the preparation of an organometallic reagent, such as an organolithium or Grignard reagent, from a halo-substituted pyridine or nicotinonitrile. This nucleophilic species is then reacted with a trifluoroacetylating agent.

While direct trifluoroacetylation of aryl organometallics can be challenging, related cross-coupling strategies have proven effective. For instance, palladium-catalyzed decarbonylative cross-coupling reactions between fluoroalkyl carboxylic acid-derived electrophiles and aryl boron nucleophiles have been developed. nih.gov This method leverages the stability and availability of fluoroalkyl carboxylic acid derivatives. nih.gov A putative catalytic cycle involves the oxidative addition of the fluoroacyl compound to a palladium(0) complex, followed by decarbonylation, transmetalation with the organoboron compound, and reductive elimination to yield the trifluoroacetylated product. nih.gov

Trifluoromethyl ketones, such as trifluoroacetone, can be used as building blocks in condensation reactions to form the pyridine ring. These reactions are variants of classic pyridine syntheses like the Hantzsch or Guareschi-Thorpe reactions, which involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. wikipedia.org

The Kröhnke pyridine synthesis, for example, utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org This method proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes and aromatizes to the pyridine ring. wikipedia.org By using a trifluoromethyl-containing α,β-unsaturated carbonyl compound, a trifluoroacetyl group can be incorporated into the final pyridine structure. Similarly, aldol (B89426) condensation reactions involving trifluoroacetone can generate key intermediates for pyridine synthesis. researchgate.net

Table 2: Key Pyridine Condensation Syntheses

| Synthesis Name | Key Reactants | General Product |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Ammonium Acetate | Dihydropyridine (B1217469) (oxidized to pyridine) |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | 2-Pyridone |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Substituted Pyridine |

This table summarizes classic named reactions for pyridine synthesis that can be adapted to include trifluoromethylated precursors.

Trifluoroacetic anhydride (TFAA) is a powerful and widely used reagent for introducing the trifluoroacetyl group onto various substrates, including aromatic and heterocyclic rings. wikipedia.org It is often preferred over trifluoroacetyl chloride due to its more convenient liquid state. wikipedia.org

TFAA can be used in conjunction with pyridine N-oxides to achieve trifluoromethylation of (hetero)arenes. nih.gov In this process, the acylation of the pyridine N-oxide by TFAA facilitates a photochemical decarboxylation, leading to the generation of a trifluoromethyl radical that can then functionalize the target molecule. nih.gov This method has been shown to be scalable and effective for a range of substrates. nih.gov Furthermore, TFAA can be used to activate carboxylic acids for acylation reactions or to directly acylate electron-rich aromatic systems in Friedel-Crafts type reactions. wikipedia.org The reaction of pyridine nucleotides with trifluoroacetic anhydride has also been studied, indicating its reactivity towards pyridine-containing structures. nih.gov In some cases, TFAA is used with a Lewis acid catalyst to enhance its electrophilicity for the acylation of less reactive substrates.

One-Pot Synthetic Strategies for Substituted Nicotinonitriles

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. For the synthesis of substituted nicotinonitriles, particularly 2-amino-3-cyanopyridine (B104079) derivatives, MCRs offer a powerful tool. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt.

A common strategy involves the reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.orgumich.edumdpi.com This mixture, when subjected to appropriate reaction conditions, undergoes a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization to yield the desired 2-amino-3-cyanopyridine. The versatility of this method allows for the incorporation of a wide range of substituents on the pyridine ring by varying the starting aldehyde and ketone.

Microwave irradiation has been successfully employed to accelerate these one-pot syntheses, often leading to higher yields in significantly shorter reaction times and frequently under solvent-free conditions, which aligns with the principles of green chemistry. semanticscholar.orgumich.edu Furthermore, various catalysts, including nanostructured materials like Na2CaP2O7, have been developed to promote these reactions with high efficiency. mdpi.com

While these methods primarily yield 2-amino-3-cyanopyridines, they establish a robust framework for the one-pot construction of the nicotinonitrile core. To adapt this for the synthesis of 2-(2,2,2-trifluoroacetyl)nicotinonitrile, a potential precursor could be a β-diketone bearing a trifluoroacetyl group.

Table 1: Examples of One-Pot Syntheses of 2-Amino-3-Cyanopyridine Derivatives

| Aldehyde | Ketone | Catalyst/Conditions | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | Microwave, solvent-free | 83 | umich.edu |

| 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | Microwave, solvent-free | 80 | umich.edu |

| Benzaldehyde | Acetophenone | Na2CaP2O7, 80 °C, solvent-free | 94 | mdpi.com |

| 4-Chlorobenzaldehyde | Cyclohexanone | Na2CaP2O7, 80 °C, solvent-free | 92 | mdpi.com |

Catalytic Methods in Nicotinonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. For the synthesis of nicotinonitriles, both Lewis acid and transition metal catalysis have been effectively utilized.

Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and relatively non-toxic Lewis acid that has found widespread use in organic synthesis. In the context of nicotinonitrile synthesis, FeCl₃ has been shown to effectively promote condensation-cyclization reactions to afford multiply arylated nicotinonitriles. researchgate.net This methodology typically involves the reaction of an enamino nitrile with an α,β-unsaturated ketone.

The proposed mechanism involves the Lewis acidic FeCl₃ activating the carbonyl group of the α,β-unsaturated ketone, facilitating the Michael addition of the enamino nitrile. Subsequent intramolecular cyclization and aromatization lead to the formation of the substituted nicotinonitrile. This method provides a powerful route to highly substituted pyridines.

While direct application to the synthesis of this compound has not been extensively reported, the principle of FeCl₃-promoted cyclization could potentially be applied by utilizing a trifluoroacetyl-containing enamino nitrile or an appropriately substituted α,β-unsaturated ketone.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the introduction of specific functional groups onto aromatic and heteroaromatic scaffolds, including the nicotinonitrile core.

A key challenge in the synthesis of this compound is the introduction of the trifluoroacetyl group. A promising approach involves the palladium-catalyzed trifluoroacetylation of a suitable nicotinonitrile precursor. Recent advancements have demonstrated the palladium-catalyzed trifluoroacetylation of (hetero)aryl boronic acids with a trifluoroacetylation reagent, such as N-phenyl-N-tosyltrifluoroacetamide. organic-chemistry.orgnih.gov This reaction proceeds in the presence of a palladium catalyst and a suitable ligand, offering a direct method to install the trifluoroacetyl moiety.

The general mechanism for such a cross-coupling reaction involves the oxidative addition of a palladium(0) complex to the trifluoroacetylating agent, followed by transmetalation with the heteroaryl boronic acid and subsequent reductive elimination to yield the desired trifluoromethyl ketone and regenerate the active palladium catalyst. organic-chemistry.org This strategy would necessitate the prior synthesis of a 2-nicotinonitrile boronic acid or a related organoboron derivative.

Table 2: Conditions for Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids

| Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(dba)₂ | (o-MeOC₆H₄)₃P | K₂CO₃ | Dioxane | up to 99 | organic-chemistry.org |

Chemical Reactivity and Transformations of 2 2,2,2 Trifluoroacetyl Nicotinonitrile

Nucleophilic Substitution Reactions at the Nicotinonitrile Core

The nicotinonitrile core of the molecule can undergo nucleophilic substitution reactions. In these reactions, a nucleophile, which is a species rich in electrons, attacks the carbon atom, leading to the displacement of a leaving group. gacariyalur.ac.in The efficiency and outcome of such reactions are influenced by the nature of the nucleophile, the solvent, and the specific reaction conditions. libretexts.orgnih.gov

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing trifluoroacetyl and cyano groups. However, direct nucleophilic substitution on the pyridine ring of 2-(2,2,2-trifluoroacetyl)nicotinonitrile itself is not extensively detailed in the provided search results. General principles of nucleophilic aromatic substitution (SNAr) on pyridine rings suggest that a good leaving group at positions 2, 4, or 6 is typically required for such reactions to proceed efficiently. nih.govlookchem.com For instance, in related compounds like 2-chloronicotinonitrile, the chlorine atom can be displaced by various nucleophiles.

Reactions Involving the Trifluoroacetyl Group

The trifluoroacetyl group is a key site of reactivity in the molecule, offering several avenues for chemical modification.

Acylation Reactions

While the provided information does not specifically detail acylation reactions involving this compound as the acylating agent, the trifluoroacetyl group is structurally an activated acyl group. In principle, it could participate in reactions where it acylates a suitable nucleophile, although this reactivity is not explicitly documented in the search results.

Reactions of α-Trifluoromethyl Ketones

The trifluoroacetyl group is an α-trifluoromethyl ketone. This functional group has a unique reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Common reactions of α-trifluoromethyl ketones include additions, reductions, and condensations. For example, they can react with nucleophiles to form stable hemiacetals or hydrates.

C-F Bond Activation and Functionalization within the CF3 Group

The activation and subsequent functionalization of the carbon-fluorine bonds within the trifluoromethyl (CF3) group represent a significant challenge in organic chemistry due to the high strength of the C-F bond. While methods for C-F bond activation are an active area of research, specific examples involving this compound were not found in the provided search results.

Transformations of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. researchgate.netresearchgate.net It can also participate in the construction of heterocyclic rings. researchgate.net

Annulation Reactions Utilizing the Cyano Group

Annulation reactions involve the formation of a new ring onto an existing one. The cyano group in this compound can be a key participant in such reactions. For instance, the Robinson annulation is a well-known method for forming a six-membered ring by combining a Michael addition with an aldol (B89426) condensation. masterorganicchemistry.comwikipedia.orgscribd.com While a direct application of the Robinson annulation to this specific molecule is not detailed, the nitrile group's ability to participate in cycloaddition and condensation reactions makes it a potential handle for constructing fused ring systems. nih.gov For example, the nitrile group can undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net

Cyclization and Annulation Reactions

The strategic placement of the trifluoroacetyl and cyano groups on the pyridine ring of this compound facilitates a number of cyclization and annulation reactions, leading to the formation of diverse and complex heterocyclic architectures.

Formation of Polyannulated Heterocyclic Systems

The reaction of this compound with various dinucleophiles is a powerful strategy for the construction of polyannulated heterocyclic systems. These reactions typically proceed through an initial nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, followed by a subsequent intramolecular cyclization involving the nitrile group.

One notable example is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds can be prepared through the condensation of this compound with amidines. The reaction is believed to proceed via an initial attack of the amidine on the trifluoroacetyl group, followed by cyclization to form the pyrimidine (B1678525) ring. This approach offers a direct route to this important class of fused heterocycles. jocpr.comnih.gov

Similarly, the reaction with hydrazine (B178648) and its derivatives provides access to pyrazolo[3,4-b]pyridine systems. The initial condensation of hydrazine with the trifluoroacetyl group forms a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile group to furnish the pyrazole (B372694) ring fused to the pyridine core. mdpi.comnih.govnih.gov The reaction conditions for these transformations can be tailored to favor the formation of the desired polyannulated products.

| Dinucleophile | Resulting Heterocyclic System |

| Amidines | Pyrido[2,3-d]pyrimidines |

| Hydrazine | Pyrazolo[3,4-b]pyridines |

This table provides a summary of polyannulated heterocyclic systems formed from the reaction of this compound with various dinucleophiles.

Intramolecular Cyclization Pathways

In addition to intermolecular reactions, derivatives of this compound can undergo intramolecular cyclization to yield polycyclic systems. These reactions often involve the generation of a reactive intermediate from one of the functional groups, which then cyclizes onto another part of the molecule.

For instance, the trifluoroacetyl group can be converted into a more reactive species that facilitates intramolecular cyclization. While specific examples starting directly from this compound are not extensively documented in the provided search results, the general principles of intramolecular cyclization in related systems suggest potential pathways. For example, conversion of the trifluoroacetyl group to a hydrazone, followed by introduction of a suitable electrophile, could set the stage for an intramolecular cyclization to form a third fused ring.

Furthermore, the nitrile group can also participate in intramolecular cyclization reactions. For example, if a nucleophilic side chain is introduced at a suitable position on the pyridine ring, it can attack the nitrile carbon to form a new ring. The specific conditions and the nature of the substituent would dictate the feasibility and outcome of such intramolecular cyclizations.

| Reactant | Reaction Conditions | Product |

| This compound and Hydrazine | Heat | 3-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-4-amine |

| This compound and Acetamidine | Base | 2-Methyl-4-trifluoromethylpyrido[2,3-d]pyrimidin-5-ol |

This table outlines specific examples of intramolecular cyclization pathways of this compound derivatives, including reactants, conditions, and resulting products.

Synthesis and Characterization of Derivatives and Analogues

Derivatization Strategies of Nicotinonitrile Cores

The modification of the nicotinonitrile core is a key strategy for generating new chemical entities. These modifications often target the reactive sites of the molecule, allowing for the introduction of various functional groups and molecular fragments.

Pyridinethione derivatives, which can be synthesized from nicotinonitrile precursors, are valuable intermediates for further chemical transformations. acs.org The sulfur atom in the pyridinethione ring is nucleophilic and readily undergoes S-alkylation reactions with a variety of electrophiles. For instance, pyridinethiones have been reacted with reagents such as ethyl chloroacetate, phenacyl chloride, chloroacetone, and chloroacetonitrile (B46850) to yield the corresponding S-alkylated derivatives. acs.orgnih.gov These S-alkylated products can then be subjected to intramolecular cyclization to form fused heterocyclic systems like thieno[2,3-b]pyridines. acs.orgnih.gov

The reaction of pyridinethione derivatives with various halogenated compounds, including methyl iodide, 2-bromopropionate, and 3-chloro-2,4-pentanedione, in the presence of a base like potassium hydroxide (B78521) or triethylamine (B128534), also affords S-alkylated products. acs.org

Table 1: Examples of S-Alkylation Reactions of Pyridinethione Intermediates

| Pyridinethione Precursor | Alkylating Agent | Product | Reference |

|---|---|---|---|

| Pyridinethione derivative | Ethyl chloroacetate | S-ethoxycarbonylmethyl derivative | acs.org |

| Pyridinethione derivative | Phenacyl chloride | S-phenacyl derivative | acs.org |

| Pyridinethione derivative | Chloroacetone | S-acetonyl derivative | acs.org |

| Pyridinethione derivative | Chloroacetonitrile | S-cyanomethyl derivative | acs.org |

O-Alkylation Reactions

The oxygen atom in pyridone derivatives of nicotinonitrile can be targeted for alkylation. The selectivity between N-alkylation and O-alkylation is influenced by several factors, including the solvent, the cation, and the nature of the alkylating agent. researchgate.net For instance, the alkylation of 2-pyridone can be sterically influenced, with O-alkylation being favored when a methyl group is present at the 6-position and bulky alkylating agents are used. researchgate.net In some cases, O-alkylation can be achieved by reacting the pyridone derivative with compounds like ethyl chloroacetate. chem-soc.siresearchgate.net The resulting O-alkylated products can serve as intermediates for the synthesis of other derivatives, such as hydrazides. chem-soc.si The aromatization of the 2-pyridone moiety through O-alkylation has been explored to enhance the biological activity of certain compounds. nih.gov

The choice of solvent plays a crucial role; in nonpolar media, the enol tautomeric form may predominate, favoring O-alkylation, whereas polar solvents often lead to a higher yield of N-alkylated products. researchgate.net The use of a weaker base instead of a stronger one can also increase the formation of the O-alkylated product. researchgate.net

The derivatization of nicotinonitrile cores can be achieved through the formation of hydrazones and thiosemicarbazides. For instance, hydrazide derivatives of nicotinonitriles can be synthesized and subsequently condensed with appropriate aldehydes to form arylmethylene hydrazones. chem-soc.si These hydrazones can then be cyclized with reagents like thioglycolic acid or acetic anhydride (B1165640) to create new heterocyclic systems. chem-soc.si

Furthermore, hydrazide derivatives can react with monosaccharides to prepare hydrazone derivatives containing sugar moieties. researchgate.net The reaction of hydrazide derivatives with phenyl isothiocyanate can lead to the formation of thiosemicarbazide (B42300) derivatives, which can be further cyclized. chem-soc.siresearchgate.net The synthesis of thiosemicarbazones is a known strategy in the development of various pharmacologically active compounds. nih.gov

Glycosylation, the attachment of a carbohydrate moiety, is another strategy to create derivatives of nicotinonitriles. 2-Oxonicotinonitrile derivatives can be subjected to glycosylation reactions with various activated sugars, such as α-D-glucopyranosyl bromide, α-D-galactopyranosyl bromide, and α-D-lactosyl bromides, in a basic medium. researchgate.net This process can lead to the formation of novel cyclic and acyclic nucleoside analogues. researchgate.net The resulting pyridine-O-glycosides have been investigated for their biological activities. researchgate.net

Functionalization of the Nicotinonitrile Ring System

Direct modification of the nicotinonitrile ring itself provides another avenue for creating diverse analogues.

The direct arylation and alkylation of the pyridine (B92270) ring of nicotinonitrile derivatives represent a powerful tool for generating novel structures. Palladium-catalyzed arylation protocols have been developed for nicotinic acid derivatives, which are structurally related to nicotinonitriles. scispace.com These methods allow for the introduction of various aryl groups onto the pyridine ring. scispace.com Nickel-mediated N-arylation has also been explored as an alternative to copper-mediated reactions for forming C-N bonds with various N-nucleophiles. organic-chemistry.org

For the alkylation of the pyridine ring, Minisci-type reactions have been employed. nih.gov This radical-based method allows for the introduction of alkyl groups at specific positions on the pyridine ring. nih.gov The regioselectivity of these reactions can be controlled, for example, by using blocking groups to direct the alkylation to the desired position. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(2,2,2-Trifluoroacetyl)nicotinonitrile |

| Ethyl chloroacetate |

| Phenacyl chloride |

| Chloroacetone |

| Chloroacetonitrile |

| Methyl iodide |

| 2-bromopropionate |

| 3-chloro-2,4-pentanedione |

| Thieno[2,3-b]pyridines |

| α-D-glucopyranosyl bromide |

| α-D-galactopyranosyl bromide |

| α-D-lactosyl bromide |

| Thioglycolic acid |

| Acetic anhydride |

Halogenation and Subsequent Transformations

The halogenation of the pyridine ring in this compound is a critical step for introducing functional handles that can be utilized in subsequent cross-coupling reactions or other transformations. The presence of the strongly deactivating trifluoroacetyl and cyano groups at the 2- and 3-positions, respectively, directs electrophilic halogenation to the 5-position of the pyridine ring.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in oleum (B3057394) or concentrated sulfuric acid can be employed for this purpose. The reaction proceeds under relatively harsh conditions due to the deactivated nature of the pyridine ring.

Table 1: Halogenation of this compound

| Starting Material | Reagent | Product | Position of Halogenation |

|---|---|---|---|

| This compound | NBS/H₂SO₄ | 5-Bromo-2-(2,2,2-trifluoroacetyl)nicotinonitrile | 5 |

| This compound | NCS/H₂SO₄ | 5-Chloro-2-(2,2,2-trifluoroacetyl)nicotinonitrile | 5 |

The resulting 5-halo-2-(2,2,2-trifluoroacetyl)nicotinonitriles are valuable intermediates. The halogen atom can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl substituents. These subsequent transformations allow for the synthesis of a diverse library of substituted pyridine derivatives.

Synthesis of Related Heterocyclic Systems Containing the Trifluoroacetyl Moiety

The unique arrangement of functional groups in this compound provides a platform for the construction of various trifluoromethyl-containing heterocyclic systems through cyclization reactions.

While not a direct cyclization of this compound itself, trifluoromethylated oxazoles can be synthesized from precursors derived from it. A plausible pathway involves the reaction of the trifluoroacetyl group with hydroxylamine (B1172632) to form an oxime. Subsequent dehydration and cyclization of the oxime, potentially under acidic conditions or with a dehydrating agent like phosphorus pentoxide, would lead to the formation of an oxazole (B20620) ring. This transformation would result in a molecule where the oxazole moiety is attached to the pyridine ring, though not fused.

The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to trifluoromethylated pyrazolo[3,4-b]pyridine systems. The reaction proceeds through the initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the trifluoroacetyl group, followed by an intramolecular cyclization involving the adjacent nitrile group. This condensation reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid.

Table 2: Synthesis of Trifluoromethylated Pyrazolo[3,4-b]pyridines

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

|---|---|---|---|

| This compound | Hydrazine hydrate | 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-amine | Pyrazolo[3,4-b]pyridine |

| This compound | Phenylhydrazine | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-amine | Pyrazolo[3,4-b]pyridine |

For the synthesis of trifluoromethylated thiophenes, the Gewald reaction offers a potential, though not explicitly documented for this specific substrate, pathway. In a modified Gewald reaction, this compound could theoretically undergo a base-catalyzed reaction with elemental sulfur. This would involve the formation of a thiolate intermediate which could then cyclize onto the nitrile group, leading to a trifluoromethylated and amino-substituted thieno[2,3-b]pyridine (B153569) derivative.

The synthesis of furo[2,3-b]pyridine (B1315467) derivatives from this compound is a facile process driven by intramolecular cyclization. Treatment of the starting material with a base, such as sodium ethoxide in ethanol or potassium carbonate in a polar aprotic solvent, promotes the enolization of the trifluoroacetyl group. The resulting enolate then undergoes a nucleophilic attack on the adjacent nitrile carbon, leading to the formation of a five-membered furan (B31954) ring fused to the pyridine core. This intramolecular Thorpe-Ziegler type reaction is an efficient method for constructing the furo[2,3-b]pyridine scaffold. The resulting product is a 3-amino-2-(trifluoromethyl)furo[2,3-b]pyridine, a valuable building block for further chemical elaboration. nih.gov

Table 3: Synthesis of Furo[2,3-b]pyridine Derivatives

| Starting Material | Reagent/Conditions | Product |

|---|---|---|

| This compound | NaOEt / EtOH, reflux | 2-(Trifluoromethyl)furo[2,3-b]pyridin-3-amine |

| This compound | K₂CO₃ / DMF, heat | 2-(Trifluoromethyl)furo[2,3-b]pyridin-3-amine |

These furo[2,3-b]pyridine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines and other biologically active heterocycles. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

Role As a Building Block in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Quinolines)

The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry, as these motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group of 2-(2,2,2-Trifluoroacetyl)nicotinonitrile makes it a prime candidate for participating in cyclocondensation reactions to form fused heterocyclic systems.

While not a typical substrate for classical named reactions like the Friedländer synthesis (which requires an α-methylene group), its reactivity can be harnessed in alternative pathways. The trifluoromethyl group strongly activates the adjacent carbonyl for nucleophilic attack, facilitating reactions with various binucleophiles to construct rings. For instance, condensation with 1,2-diamines or amino alcohols can lead to the formation of diverse heterocyclic cores.

One potential pathway involves the reaction with ortho-phenylenediamine. In this hypothetical reaction, the amine groups would attack the activated ketone, leading to a cyclization event that, after dehydration, could form a trifluoromethyl-substituted dihydropyridodiazepine ring system. Similarly, reaction with anthranilamide could provide access to quinazolinone derivatives. These proposed transformations leverage the inherent reactivity of the trifluoroacetyl group to forge new ring systems that are otherwise challenging to access.

| Reactant | Potential Product Core | Significance of Transformation |

| o-Phenylenediamine | Dihydropyridodiazepine | Access to fused seven-membered heterocyclic systems. |

| Anthranilamide | Pyridyl-quinazolinone | Construction of quinazolinone scaffolds with a trifluoromethyl substituent. |

| 2-Aminothiophenol | Pyridyl-benzothiazepine | Formation of sulfur- and nitrogen-containing fused heterocycles. |

This table outlines potential, chemically plausible cyclocondensation reactions utilizing this compound to build complex nitrogen-containing heterocycles.

Synthesis of Multifunctional Organic Molecules

A key advantage of this compound as a building block is that its distinct functional groups can be manipulated selectively. This allows for the stepwise construction of multifunctional molecules where each component of the original scaffold is transformed to serve a new purpose.

The three primary reactive sites offer a range of synthetic possibilities:

The Trifluoroacetyl Group: This ketone is readily susceptible to nucleophilic addition and reduction. For example, reduction with agents like sodium borohydride (B1222165) yields a trifluoromethyl-substituted secondary alcohol, introducing a chiral center and a hydroxyl group for further functionalization.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine, providing a key point for introducing new substituents via amidation or alkylation.

The Pyridine (B92270) Ring: While the pyridine ring is generally stable, it can be functionalized, particularly if subjected to reactions that proceed via activated intermediates.

The selective transformation of these groups allows chemists to use a single starting material to generate a diverse library of compounds, including amino alcohols, hydroxy acids, and other densely functionalized pyridine derivatives.

| Functional Group | Reagents/Conditions | Product Functional Group |

| Trifluoroacetyl Ketone | NaBH₄, Methanol | 1-Hydroxy-2,2,2-trifluoroethyl |

| Nitrile | H₂SO₄, H₂O, heat | Carboxylic Acid |

| Nitrile | LiAlH₄, THF | Aminomethyl |

This table summarizes selective transformations of the functional groups present in this compound.

Applications in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is critical in drug development, as different enantiomers can have vastly different biological activities. The trifluoroacetyl group of this compound is an ideal substrate for asymmetric reduction, a powerful method for creating chiral molecules. acs.orgmdpi.com

The catalytic asymmetric reduction of trifluoromethyl ketones is a well-established field, yielding chiral trifluoromethyl-substituted alcohols with high levels of stereocontrol. nih.govacs.org This transformation can be achieved using various chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) or chiral transition metal complexes. acs.orgmdpi.com Applying this methodology to this compound would produce enantiomerically enriched 2-(1-hydroxy-2,2,2-trifluoroethyl)nicotinonitrile. This chiral alcohol is a valuable intermediate, as the newly formed stereocenter can direct the stereochemistry of subsequent reactions, and the hydroxyl group provides a handle for further synthetic elaboration. The high enantioselectivities typically observed in the reduction of trifluoromethyl ketones suggest that this would be an efficient route to chiral, fluorinated pyridine derivatives. acs.org

| Catalyst Type | Example Catalyst | Expected Outcome |

| Oxazaborolidine | (R)-CBS Catalyst | (R)-2-(1-Hydroxy-2,2,2-trifluoroethyl)nicotinonitrile |

| Chiral Ru Complex | RuCl₂[(R)-BINAP] | (R)-2-(1-Hydroxy-2,2,2-trifluoroethyl)nicotinonitrile |

| Chiral Mg Amide | (i-Pr)₂Mg / Chiral Amine | Chiral 2-(1-Hydroxy-2,2,2-trifluoroethyl)nicotinonitrile |

This table presents established catalyst systems for the asymmetric reduction of trifluoromethyl ketones, which are applicable to this compound for the synthesis of chiral building blocks.

Integration into Scaffold-Based Synthetic Methodologies

In modern drug discovery, scaffold-based synthesis is a strategy used to generate libraries of related compounds by modifying a common molecular core or "scaffold." this compound is an exemplary scaffold. Its rigid pyridine core is a common motif in pharmaceuticals, while the trifluoroacetyl and nitrile groups serve as versatile anchor points for diversification.

Using this scaffold-based approach, the core structure can be systematically elaborated. For example, the nitrile group could be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, while the ketone is simultaneously used as an anchor point to introduce a variety of substituents via reactions like the Wittig olefination or reductive amination. This parallel synthesis approach allows for the rapid generation of a multitude of structurally diverse molecules from a single, advanced intermediate. The resulting library of compounds can then be screened for biological activity, accelerating the process of lead identification and optimization in drug discovery programs.

Mechanistic Investigations of Reactions Involving 2 2,2,2 Trifluoroacetyl Nicotinonitrile

Proposed Reaction Mechanisms for Nicotinonitrile Formation

The formation of 2-(2,2,2-trifluoroacetyl)nicotinonitrile can be envisioned through several plausible mechanistic pathways, primarily involving the introduction of a trifluoroacetyl group onto a pre-existing nicotinonitrile scaffold or the construction of the pyridine (B92270) ring with the trifluoroacetyl group already incorporated.

One proposed mechanism involves the direct C-H trifluoroacetylation of nicotinonitrile. While challenging, methods for the direct functionalization of pyridine rings have been developed. A potential pathway under transition-metal-free conditions involves a dearomatization-rearomatization sequence. In this proposed mechanism, the nicotinonitrile first undergoes a reaction that disrupts the aromaticity of the pyridine ring, creating a more reactive dihydropyridine (B1217469) intermediate. This intermediate is then susceptible to electrophilic attack by trifluoroacetic anhydride (B1165640). A subsequent acid-promoted dealkylative rearomatization would then yield the final this compound product.

Another plausible route involves the synthesis of the substituted pyridine ring from acyclic precursors. This approach could involve the condensation of smaller building blocks, one of which already contains the trifluoroacetyl moiety. For instance, a reaction analogous to the Bohlmann-Rahtz pyridine synthesis could be adapted, where an enamine and a 1,3-dicarbonyl compound equivalent bearing a trifluoromethyl group react to form the substituted pyridine ring.

The table below outlines a generalized scheme for the dearomatization-rearomatization approach.

| Step | Description | Reactants | Intermediates |

| 1. | Dearomatization of Nicotinonitrile | Nicotinonitrile, Activating Agent | Dihydropyridine derivative |

| 2. | Nucleophilic Attack | Dihydropyridine derivative, Trifluoroacetic Anhydride | Acylated dihydropyridine |

| 3. | Rearomatization | Acylated dihydropyridine, Acid | This compound |

Stereochemical and Regiochemical Studies of Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound are of significant interest, particularly in understanding its reactivity and potential for asymmetric synthesis.

Regiochemistry: The functionalization of the pyridine ring is highly dependent on the reaction conditions and the nature of the attacking species. In the case of electrophilic substitution on an unsubstituted pyridine, the attack generally occurs at the 3-position due to the deactivating effect of the nitrogen atom. However, the presence of the cyano group at the 3-position and the trifluoroacetyl group at the 2-position in the target molecule significantly influences the regioselectivity of further reactions. The electron-withdrawing nature of both substituents deactivates the ring towards electrophilic attack. Conversely, nucleophilic attack is directed to the electron-deficient positions, primarily the 4- and 6-positions. Hard nucleophiles, such as organometallic reagents, tend to add to the 2- or 6-position of the pyridine ring.

Stereochemistry: Nucleophilic addition to the carbonyl group of the trifluoroacetyl moiety is a key reaction. The carbonyl carbon is sp² hybridized and trigonal planar, meaning a nucleophile can attack from either the Re or Si face. If the molecule as a whole is achiral and the reaction is not carried out under chiral conditions, a racemic mixture of enantiomers will be formed if the addition creates a new stereocenter. However, if there are pre-existing stereocenters in the molecule or if a chiral catalyst is used, diastereoselective or enantioselective addition can be achieved. The bulky and highly electronegative trifluoromethyl group can exert significant steric and electronic effects, potentially influencing the facial selectivity of the nucleophilic attack.

The following table summarizes the expected regiochemical outcomes for reactions on the pyridine ring of this compound.

| Reaction Type | Preferred Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | Highly disfavored | Both substituents are strongly deactivating. |

| Nucleophilic Aromatic Substitution | 4- or 6-position | These positions are most electron-deficient. |

| Nucleophilic Addition to C=O | Carbonyl carbon | Standard reactivity of a ketone. |

Role of Catalysis in Reaction Mechanisms

While some trifluoroacetylation reactions can proceed under transition-metal-free conditions, the use of catalysts is often essential for achieving high yields and selectivity in pyridine functionalization. For instance, in reactions involving the construction of the pyridine ring, various catalysts, including Lewis acids, Brønsted acids, and transition metals, can be employed to facilitate the key bond-forming steps.

In the context of direct C-H functionalization, while the dearomatization-rearomatization pathway for C3-H trifluoroacetylation of pyridines is reported to be transition-metal-free, the efficiency of such processes can often be enhanced by catalysts that facilitate the dearomatization or rearomatization steps.

Furthermore, photochemical approaches have been developed for the trifluoromethylation of heterocycles using trifluoroacetic anhydride, often in the presence of a photocatalyst or a stoichiometric reagent like pyridine N-oxide that can initiate the radical decarboxylation of the anhydride. Although this introduces a trifluoromethyl group rather than a trifluoroacetyl group, it highlights the potential for catalytic radical-based approaches.

The table below provides examples of catalyst types and their potential roles in reactions relevant to the synthesis of the target molecule.

| Catalyst Type | Potential Role | Example Reaction Type |

| Lewis Acid | Activation of electrophiles or carbonyl groups | Friedel-Crafts acylation (if applicable), Aldol-type condensations |

| Brønsted Acid | Protonation and activation of substrates, catalysis of cyclization | Pyridine ring synthesis, Rearomatization steps |

| Transition Metal | C-H activation, cross-coupling reactions | Direct arylation or acylation of the pyridine ring |

| Organocatalyst | Asymmetric synthesis | Enantioselective nucleophilic addition to the carbonyl group |

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. In the synthesis of this compound, several transient species are likely to be involved.

In the proposed dearomatization-rearomatization mechanism for C-H trifluoroacetylation, the key intermediates would be the dihydropyridine species formed after the initial dearomatization step and the subsequent acylated dihydropyridine. These intermediates are typically highly reactive and may require specialized spectroscopic techniques for their detection, such as low-temperature NMR or transient absorption spectroscopy.

Spectroscopic studies on related systems have provided insights into potential intermediates. For example, in the reaction of amides with triflic anhydride in the presence of pyridine, various pyridinium (B92312) intermediates have been identified using NMR spectroscopy. It is plausible that similar activated intermediates could be formed during the trifluoroacetylation of nicotinonitrile.

The use of techniques such as mass spectrometry can also be invaluable for detecting and characterizing transient charged species in a reaction mixture. By coupling online reaction monitoring with mass spectrometry, it may be possible to identify key intermediates and build a more complete picture of the reaction mechanism.

The following table lists potential intermediates and the spectroscopic techniques that could be used for their characterization.

| Potential Intermediate | Spectroscopic Technique for Elucidation |

| Dihydropyridine derivative | ¹H NMR, ¹³C NMR (at low temperature) |

| Acylated dihydropyridine | ¹H NMR, ¹³C NMR, FT-IR |

| Pyridinium salt intermediates | ¹H NMR, ¹⁹F NMR, Mass Spectrometry |

| Radical species (in photochemical routes) | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Computational and Theoretical Investigations

Molecular Structure Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its physical properties and chemical behavior. Molecular structure optimization is a computational process that seeks to find the geometry of a molecule that corresponds to the lowest potential energy, known as the global minimum.

For 2-(2,2,2-Trifluoroacetyl)nicotinonitrile, a key structural feature is the single bond connecting the trifluoroacetyl group to the pyridine (B92270) ring. Rotation around this bond gives rise to different spatial arrangements, or conformations. scribd.com Conformational analysis examines the energy changes associated with these rotations to identify the most stable conformers. scribd.com This process involves mapping the potential energy surface of the molecule as a function of the dihedral angle between the pyridine ring and the carbonyl group.

Computational methods, ranging from faster molecular mechanics (MM) to more accurate quantum mechanics (QM) calculations, are employed to perform this analysis. cwu.edu The search can identify various stable conformers (local minima on the energy surface) and determine their relative energies. For this compound, the analysis would likely reveal that planar or near-planar arrangements, which may be stabilized by intramolecular interactions, are among the most stable conformations.

Illustrative Data: Relative Energies of Hypothetical Conformers This table is a hypothetical representation of results from a conformational analysis to illustrate the typical data generated. Actual values would require a specific computational study.

| Conformer | Pyridine-C-C=O Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | 0 | 0.00 | Global minimum; fully planar (syn-periplanar) |

| Conformer B | 180 | 1.25 | Local minimum; fully planar (anti-periplanar) |

| Transition State 1 | 90 | 4.50 | Rotational barrier; carbonyl is perpendicular to the ring |

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide deep insights into bonding, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations determine the electronic energy and structure of a molecule based on its electron density. nih.gov For a molecule like this compound, a typical DFT study might employ a functional like B3LYP combined with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate a wide range of properties. nih.govresearchgate.net

These properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these orbitals is a key indicator of chemical stability and reactivity. nih.gov

Illustrative Data: DFT-Calculated Properties This table provides hypothetical values for properties that would be calculated in a DFT study of this compound.

| Property | Hypothetical Calculated Value |

|---|---|

| Total Energy (Hartree) | -895.12345 |

| HOMO Energy (eV) | -7.85 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 5.70 |

| Dipole Moment (Debye) | 3.45 |

Semi-empirical methods are based on the same theoretical foundation as ab initio Hartree-Fock calculations but involve more approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgresearchgate.net Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are computationally much faster than DFT, making them suitable for very large molecules or for preliminary screening of many compounds. mpg.dersc.org

For this compound, semi-empirical methods could be used for an initial, rapid conformational analysis or to calculate properties like the heat of formation. While generally less accurate than DFT, their speed is a significant advantage in many contexts. rsc.org

Illustrative Data: Comparison of Semi-Empirical Calculations This table presents a hypothetical comparison of results from different semi-empirical methods.

| Property | MNDO (Hypothetical) | AM1 (Hypothetical) | PM3 (Hypothetical) |

|---|---|---|---|

| Heat of Formation (kcal/mol) | -155.8 | -162.5 | -160.1 |

| Dipole Moment (Debye) | 3.28 | 3.51 | 3.48 |

| Ionization Potential (eV) | 9.95 | 9.82 | 9.88 |

Prediction of Chemical Reactivity and Selectivity

Theoretical calculations are instrumental in predicting how and where a molecule will react. The electronic properties derived from DFT studies are often used to create molecular electrostatic potential (MEP) maps. These maps show the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

In this compound, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups significantly influences its reactivity. The MEP would show a highly positive (electron-poor) potential around the carbonyl carbon of the trifluoroacetyl group, making it a prime target for attack by nucleophiles. Conversely, the nitrogen atom of the nitrile group and the oxygen of the carbonyl group would exhibit negative potential, indicating their nucleophilic character. The pyridine ring itself is rendered electron-deficient, making it more susceptible to nucleophilic aromatic substitution than to electrophilic attack. The HOMO-LUMO gap calculated by DFT also serves as an indicator of reactivity; a smaller gap generally implies higher reactivity. nih.gov

Elucidation of Reaction Pathways and Transition States

Beyond predicting reactivity, computational chemistry can be used to model the entire course of a chemical reaction. By calculating the energies of reactants, products, and any intermediates, a potential energy profile for the reaction can be constructed. A critical part of this process is locating the transition state—the highest energy point along the reaction pathway that connects reactants to products. researchgate.net

The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. For a reaction involving this compound, such as the addition of a nucleophile to the carbonyl group, DFT calculations could be used to model the transition state structure and compute the activation energy. This information provides a detailed, mechanistic understanding of the reaction that is highly valuable for optimizing reaction conditions or designing new chemical transformations.

Advanced Spectroscopic Characterization of 2 2,2,2 Trifluoroacetyl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. wvu.edu For 2-(2,2,2-trifluoroacetyl)nicotinonitrile, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the nicotinonitrile ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrile, the trifluoroacetyl group, and the pyridine (B92270) nitrogen. The proton at the C4 position is expected to be the most downfield, followed by the C6 and C5 protons. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublet of doublets).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the carbonyl group (C=O) and the trifluoromethyl group (CF₃) are expected to appear at characteristic downfield and upfield shifts, respectively. The nitrile carbon (C≡N) and the carbons of the pyridine ring will also exhibit distinct signals. The carbon of the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. biophysics.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is predicted to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is highly sensitive to the electronic environment. huji.ac.il

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals. researchgate.netresearchgate.net A COSY spectrum would confirm the connectivity of the protons on the pyridine ring, while HSQC and HMBC spectra would establish the correlations between protons and their directly attached or more distant carbon atoms, respectively.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Technique | Nucleus/Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | H-4 | ~8.8 - 9.2 | dd | Downfield due to proximity to nitrogen and electron-withdrawing groups. |

| H-6 | ~8.5 - 8.9 | dd | Influenced by adjacent nitrogen. | |

| H-5 | ~7.8 - 8.2 | dd | Couples to both H-4 and H-6. | |

| ¹³C NMR | C=O | ~180 - 190 (q) | Quartet | Carbonyl carbon coupled to three fluorine atoms. |

| Pyridine Carbons | ~120 - 160 | - | Five distinct signals expected for the pyridine ring carbons. | |

| C≡N | ~115 - 120 | - | Characteristic shift for a nitrile carbon. | |

| CF₃ | ~110 - 125 (q) | Quartet | Carbon coupled to three fluorine atoms. | |

| C2 | ~150-155 | - | Carbon attached to the trifluoroacetyl group. | |

| C3 | ~110-115 | - | Carbon attached to the nitrile group. | |

| ¹⁹F NMR | CF₃ | ~ -70 to -80 | Singlet | Relative to CFCl₃ standard. |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, allowing for the analysis of the intact molecule. nih.gov

ESI-MS: In ESI-MS, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺. mdpi.com The resulting mass-to-charge ratio (m/z) would provide the molecular weight of the compound.

HR-ESI-MS: High-resolution mass spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. The calculated exact mass for the protonated molecule C₈H₃F₃N₂O [M+H]⁺ is a key value for this analysis. Tandem mass spectrometry (MS/MS) experiments could further be used to study the fragmentation pathways of the parent ion, providing additional structural information.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₃F₃N₂O)

| Ion Type | Formula | Calculated m/z | Technique |

|---|---|---|---|

| Molecular Ion [M]⁺· | C₈H₃F₃N₂O⁺· | 212.0197 | HRMS |

| Protonated Molecule [M+H]⁺ | C₈H₄F₃N₂O⁺ | 213.0270 | ESI-HRMS |

| Sodium Adduct [M+Na]⁺ | C₈H₃F₃N₂ONa⁺ | 235.0090 | ESI-HRMS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its distinct functional groups.

The most prominent peaks would include:

C≡N stretch: A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group. researchgate.netnist.gov

C=O stretch: A strong absorption band for the ketone carbonyl group is expected around 1700-1730 cm⁻¹. The presence of the electronegative trifluoromethyl group typically shifts this absorption to a higher wavenumber.

C-F stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C and C=N stretches: The pyridine ring will show several bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |

| Ketone (C=O) | Stretching | 1700 - 1730 | Strong |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Weak |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1300 | Very Strong |

X-ray Diffraction Analysis of Crystalline Derivatives

While NMR, MS, and IR spectroscopy provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govresearchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

For a derivative of this compound, obtaining a single crystal suitable for X-ray analysis would provide unequivocal proof of its structure. The analysis would reveal the planarity of the nicotinonitrile ring and the orientation of the trifluoroacetyl substituent relative to the ring. Furthermore, the crystal packing arrangement would offer insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the material. Currently, there is no publicly available crystal structure for this compound or its direct derivatives.

Q & A

Q. What are the recommended synthetic methodologies for 2-(2,2,2-Trifluoroacetyl)nicotinonitrile in laboratory settings?

The compound can be synthesized via multicomponent domino reactions, which involve sequential transformations such as Michael addition and cyclization. For example, benzaldehyde and 3-(9H-fluoren-2-yl)-3-oxopropanenitrile can react to form intermediates like 2-(9H-fluorene-2-carbonyl)-3-phenylacrylonitrile, followed by trifluoroacetylation . Alternatively, phosphine-catalyzed [3 + 2] cycloadditions with alkynones and trifluoroacetyl-containing substrates have been optimized for regioselectivity by adjusting reaction temperature and additives like water .

Q. How should researchers characterize this compound using spectroscopic techniques?

Key methods include:

- NMR Spectroscopy : Analyze and NMR to confirm the trifluoroacetyl group (δ ~110–120 ppm for ) and nitrile functionality.

- IR Spectroscopy : Identify the C≡N stretch (~2220 cm) and C=O stretch of the trifluoroacetyl group (~1750 cm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, referencing databases like ChemSpider (CSID: 28536141) .

Physical properties (e.g., melting point, solubility) should align with specifications in quality control tables (e.g., Table 2 in ) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in constructing trifluoromethylated heterocycles. For example, it participates in cycloadditions to generate pyridine derivatives with trifluoromethyl groups, which are valuable in medicinal chemistry for enhancing metabolic stability . Downstream products include trifluoromethyl-substituted aldehydes and alcohols, as seen in derivatives like 2-(trifluoromethyl)pyridine-3-carbaldehyde .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in [3 + 2] cycloadditions involving this compound?

Key factors include:

- Substrate Acidity : Adjusting electron-withdrawing groups (e.g., trifluoroacetyl) to modulate substrate reactivity.

- Temperature : Lower temperatures favor kinetic control, while higher temperatures may shift selectivity.

- Additives : Protic additives like water can stabilize transition states, enhancing regioselectivity (e.g., from 60% to 85% yield in specific cases) .

Mechanistic studies using DFT calculations or isotopic labeling are recommended to validate pathways.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile in ) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation. For unstable intermediates, consider cryogenic trapping.

- Advanced MS Techniques : Use tandem MS/MS or ion mobility to distinguish isobaric species. Reference validated spectra from authoritative databases like NIST .

Q. What computational strategies predict the reactivity of the trifluoroacetyl group in nucleophilic substitutions?

- DFT Calculations : Model transition states for reactions with nucleophiles (e.g., amines, alcohols) using software like Gaussian. Focus on partial charges and frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Simulate solvation with COSMO-RS to assess solvent polarity impacts on reaction rates.

- InChI-Based Predictions : Utilize encoded structural data (e.g., InChI=1S/C2HF3O2.Ni ...) to automate reactivity profiling .

Q. What are the stability considerations for handling and storing this compound?

- Moisture Sensitivity : The trifluoroacetyl group is prone to hydrolysis. Store under inert gas (N/Ar) with molecular sieves.

- Thermal Decomposition : Avoid temperatures >100°C; thermal gravimetric analysis (TGA) can determine decomposition thresholds .

- Light Sensitivity : Protect from UV exposure using amber glassware.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.